4-Amino-N-(2-furanylmethyl)benzeneacetamide
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Overview
Description
4-Amino-N-(2-furanylmethyl)benzeneacetamide is an organic compound with the molecular formula C13H13NO2 It is characterized by the presence of an amino group attached to a benzene ring, which is further connected to a furan ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-furanylmethyl)benzeneacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminobenzeneacetamide and 2-furanylmethyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The amino group of 4-aminobenzeneacetamide attacks the electrophilic carbon of 2-furanylmethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced techniques such as crystallization and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(2-furanylmethyl)benzeneacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) or sulfonyl chlorides (SO2Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-Amino-N-(2-furanylmethyl)benzeneacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-furanylmethyl)benzeneacetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring may participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(2-furylmethyl)benzenesulfonamide
- 4-Chloro-N-furfuryl-5-sulfamoylanthranilic acid (Furosemide)
Comparison
Compared to similar compounds, 4-Amino-N-(2-furanylmethyl)benzeneacetamide is unique due to its specific structural features, such as the presence of both an amino group and a furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
926240-42-8 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-(4-aminophenyl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C13H14N2O2/c14-11-5-3-10(4-6-11)8-13(16)15-9-12-2-1-7-17-12/h1-7H,8-9,14H2,(H,15,16) |
InChI Key |
KFORBYYRECAUJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
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